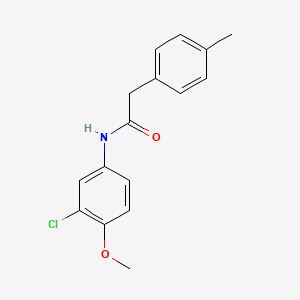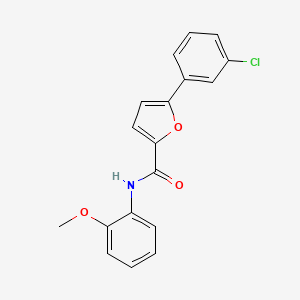![molecular formula C20H15BrN2O2 B5851544 N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5851544.png)
N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide, also known as BRD0705, is a small molecule inhibitor that has shown promising results in various scientific research studies. This molecule has gained attention due to its potential applications in cancer treatment and other diseases.
Mecanismo De Acción
N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide works by binding to the bromodomain of BET proteins, which prevents them from interacting with acetylated histones and other transcription factors. This leads to the inhibition of gene expression, which can result in the suppression of tumor growth and other disease processes.
Biochemical and Physiological Effects
Studies have shown that N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In addition, N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide has been shown to have cardioprotective effects, reducing the risk of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide in lab experiments is its high potency and specificity for BET proteins. This makes it an ideal tool for studying the role of BET proteins in various disease processes. However, one limitation of using N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide. One potential application is in the treatment of cancer, where it could be used as a targeted therapy for various types of cancer. Another potential application is in the treatment of inflammatory diseases, where it could be used to reduce inflammation and prevent tissue damage. In addition, further studies are needed to investigate the pharmacokinetics and toxicity of N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide in vivo, which could pave the way for its clinical development.
Métodos De Síntesis
The synthesis of N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide involves a series of chemical reactions that start with the reaction of 3-bromobenzenecarboximidamide with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide.
Aplicaciones Científicas De Investigación
N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide has been extensively studied for its potential applications in various scientific research studies. It has been found to be a potent inhibitor of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the development of various diseases, including cancer, inflammation, and cardiovascular diseases.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2/c21-18-8-4-7-17(13-18)19(22)23-25-20(24)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHHFEGZNQTYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)ON=C(C3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O/N=C(/C3=CC(=CC=C3)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-phenylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5851466.png)
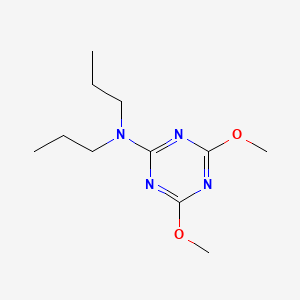


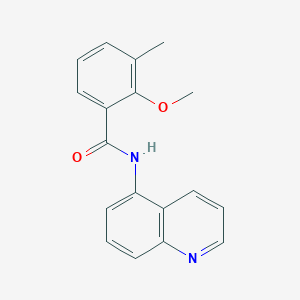
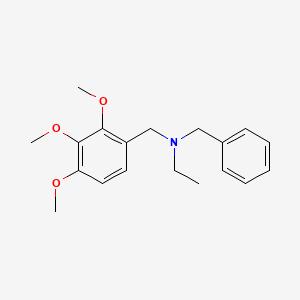
![{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5851505.png)
![N-[2-(4-hydroxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5851508.png)


![4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5851521.png)
